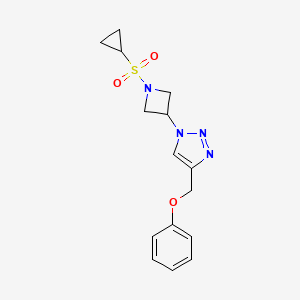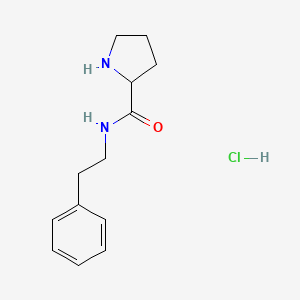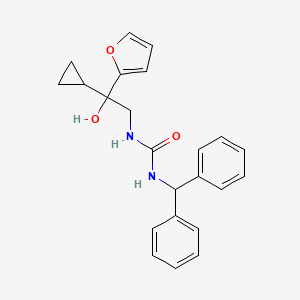![molecular formula C17H18O2S B2860161 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone CAS No. 344279-88-5](/img/structure/B2860161.png)
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone, commonly known as HDE, is a chemical compound that has been studied extensively for its potential applications in scientific research. HDE is an organic compound that belongs to the class of ketones and has a molecular formula of C16H18O2S.
Applications De Recherche Scientifique
Fluorescent Probes : A study by Fang et al. (2019) developed a BODIPY-based fluorescent probe with high selectivity for hydrogen sulfide (H2S). This probe, derived from 1-(2-Hydroxyphenyl)ethanone, demonstrates potential applications in biological systems for studying the effects of H2S in cells like HCT-116 and CT-26 (Fang et al., 2019).
Molecular Crystal Formation : Sato et al. (1999) reported that 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (TEP), which contains structural similarities, can form new molecular crystals to include various sulfoxides, showing potential for selective inclusion applications (Sato et al., 1999).
Heterocyclic Compound Synthesis : Research by Moskvina et al. (2015) explored the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, leading to the synthesis of various heterocyclic compounds. This demonstrates its utility in creating diverse chemical structures for potential pharmaceutical applications (Moskvina et al., 2015).
Crystallographic and Vibrational Studies : Kumar et al. (2015) conducted a study on the molecular structure and properties of a similar compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. This research, involving X-ray diffraction and vibrational spectroscopy, provides insights into the physical and chemical properties of such compounds, which can be crucial for material science applications (Kumar et al., 2015).
Chemical and Spectroscopic Properties : A study by Hunter and McNab (2010) on 3-Hydroxythiophene, which shares structural elements with the compound , focused on its chemical and spectroscopic properties. This research can aid in understanding the reactivity and stability of similar compounds (Hunter & McNab, 2010).
Propriétés
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-11-4-6-15(7-5-11)20-10-16(18)14-8-12(2)17(19)13(3)9-14/h4-9,19H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPBFMJLNZSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=CC(=C(C(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B2860085.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2860086.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide](/img/structure/B2860087.png)

![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2860091.png)



![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2860098.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)